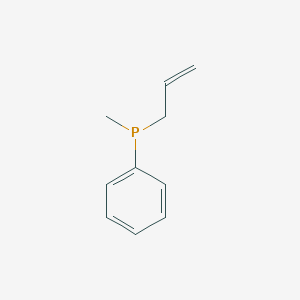
Methyl(phenyl)(prop-2-en-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)(prop-2-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(prop-2-en-1-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)(prop-2-en-1-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, replacing one of its substituents with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)(prop-2-en-1-yl)phosphane has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research explores its potential as a building block for the development of new pharmaceuticals.
Organophosphorus Chemistry:
Mechanism of Action
The mechanism of action of methyl(phenyl)(prop-2-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating its lone pair of electrons to the metal center, thereby facilitating the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(phenyl)(prop-2-en-1-yl)phosphane include:
- Dimethylphenylphosphine
- Diphenylmethylphosphine
- Triphenylphosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of complexes it forms with metal centers, making it a valuable compound for specific catalytic applications .
Properties
CAS No. |
54807-86-2 |
|---|---|
Molecular Formula |
C10H13P |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
methyl-phenyl-prop-2-enylphosphane |
InChI |
InChI=1S/C10H13P/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
QIPUVIYUANCTLI-UHFFFAOYSA-N |
Canonical SMILES |
CP(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















